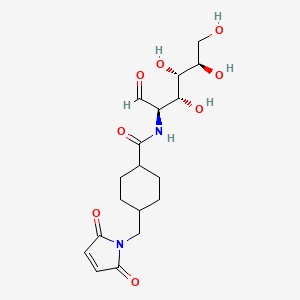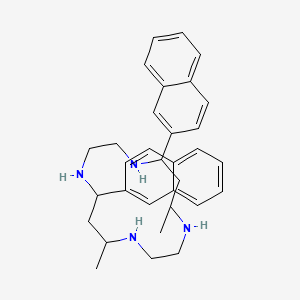
P2X4 antagonist-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P2X4 antagonist-2 is a compound that selectively inhibits the P2X4 receptor, a subtype of the P2X receptor family. P2X4 receptors are ATP-gated ion channels that play a significant role in various physiological processes, including inflammation and pain signaling . The inhibition of P2X4 receptors by this compound has shown potential therapeutic benefits in treating conditions such as neuropathic pain and neuroinflammation .
Métodos De Preparación
The synthesis of P2X4 antagonist-2 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of tritium-labeling to create a radiotracer for research purposes . The synthetic route typically includes the following steps:
- Preparation of the core structure through a series of organic reactions.
- Introduction of functional groups to enhance selectivity and potency.
- Final coupling reaction to form the desired antagonist.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
P2X4 antagonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its binding affinity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different pharmacological properties .
Aplicaciones Científicas De Investigación
P2X4 antagonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of P2X4 receptors.
Biology: Investigates the role of P2X4 receptors in cellular signaling and physiological processes.
Industry: Utilized in the development of new drugs targeting P2X4 receptors for various medical conditions.
Mecanismo De Acción
P2X4 antagonist-2 exerts its effects by binding to the P2X4 receptor and inhibiting its activity. The P2X4 receptor is an ATP-gated ion channel that allows the flow of cations such as calcium and sodium into the cell. By blocking this channel, this compound prevents the downstream signaling events that lead to inflammation and pain . The molecular targets include the ATP-binding sites on the P2X4 receptor, and the pathways involved are related to calcium signaling and inflammatory responses .
Comparación Con Compuestos Similares
P2X4 antagonist-2 is unique in its high selectivity and potency for the P2X4 receptor compared to other P2X receptor subtypes. Similar compounds include:
PSB-15417: Another potent and selective P2X4 receptor antagonist.
5-BDBD: A benzodiazepine derivative that also inhibits P2X4 receptors.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C21H16ClF3N2O4S |
|---|---|
Peso molecular |
484.9 g/mol |
Nombre IUPAC |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H16ClF3N2O4S/c22-14-5-3-6-16(11-14)31-18-9-8-15(12-19(18)32(26,29)30)27-20(28)10-13-4-1-2-7-17(13)21(23,24)25/h1-9,11-12H,10H2,(H,27,28)(H2,26,29,30) |
Clave InChI |
CMFKVCGCNOSZAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)

![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)

![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)









